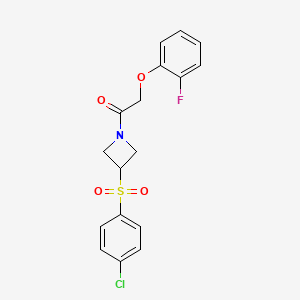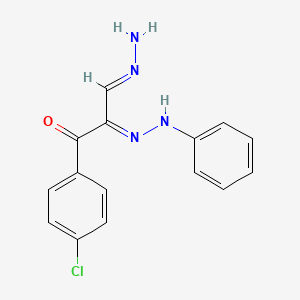
3-(4-Chlorphenyl)-3-oxo-2-(2-phenylhydrazono)propanalhydrazon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone is a useful research compound. Its molecular formula is C15H13ClN4O and its molecular weight is 300.75. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben dieses Hydrazon zur Bildung von Pyrazolen eingesetzt. So können beispielsweise Alkylpyruvat-Hydrazone in Alkyl-1-aryl-4-formyl-1H-pyrazol-3-carboxylate umgewandelt werden. Zusätzlich wurden substituierte Ethyl-1-(4-chlorphenyl)-1H-pyrazolcarboxylate durch Kondensationsreaktionen synthetisiert .
- Anwendung: 3,4-Dichlor-5-(2-phenyl-2-(phenylhydrazono)ethyl)-2(5H)-furanon, ein Derivat unserer Verbindung, hat Potenzial als bioaktives Molekül .
Heterocyclische Synthese
Furanonderivate
Thiadiazole
Wirkmechanismus
Target of Action
Similar compounds, such as hydrazones derived from α-dicarbonyl compounds, have been used as active pharmaceuticals
Mode of Action
It is known that 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal, a similar compound, participated in a reaction with methyl vinyl ketone under the conditions of microwave irradiation in the presence of dabco, forming a new compound . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Hydrazones of α-dicarbonyl compounds, which are structurally similar, are known to be convenient substrates in the synthesis of heterocyclic structures . This suggests that the compound may affect similar biochemical pathways.
Result of Action
It is known that a similar compound, 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal, participated in a reaction forming a new compound . This suggests that the compound may have similar molecular and cellular effects.
Eigenschaften
IUPAC Name |
(2E,3E)-1-(4-chlorophenyl)-3-hydrazinylidene-2-(phenylhydrazinylidene)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-12-8-6-11(7-9-12)15(21)14(10-18-17)20-19-13-4-2-1-3-5-13/h1-10,19H,17H2/b18-10+,20-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRLWWQRSHQBDB-KKFOIGKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
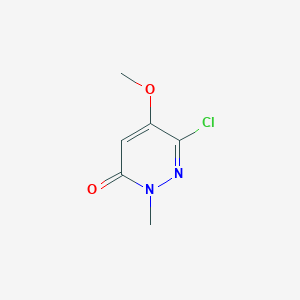
![(Z)-N'-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2370546.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2370550.png)
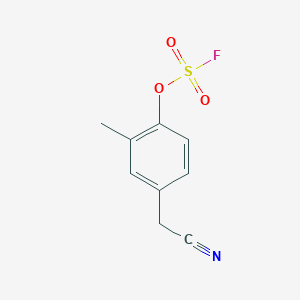
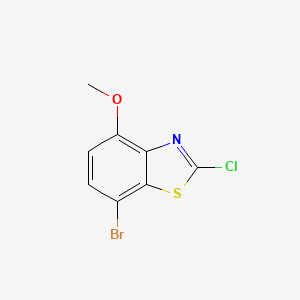
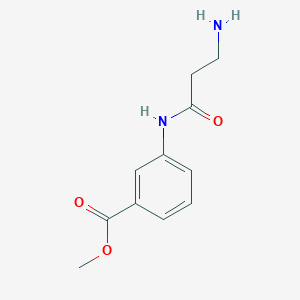
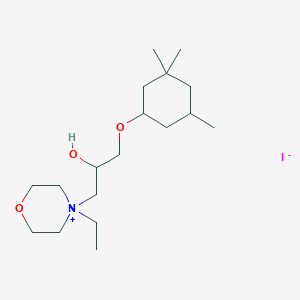
![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2370559.png)
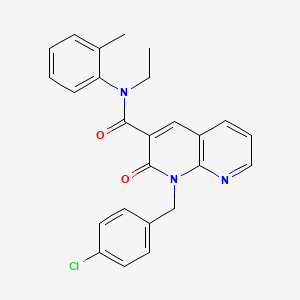
![N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2370562.png)
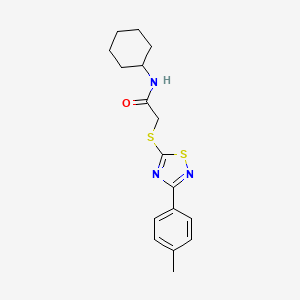
![1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B2370565.png)
